Cas no 4004-05-1 (DOPE)

DOPE structure
DOPE structure
Nome del prodotto:DOPE
Numero CAS:4004-05-1
MF:C41H78NO8P
MW:744.03369474411
MDL:MFCD16621009
CID:324959
PubChem ID:354333200

DOPE Proprietà chimiche e fisiche

Nomi e identificatori

    • 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
    • 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine
    • 1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE)
    • 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-etha...
    • COATSOME ME-8181 (DOPE)
    • DOPE
    • 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine
    • 1,2-dioleoyl-sn-glycero-3-phosphoethanoloamine
    • 1,2-dioleoyl-sn-glycerol-3-phosphoethanolamine
    • 1,2-di-O-oleoyl-sn-glycero-3-phosphatidylethanolamine
    • 18:1 PE
    • 3-SN-PHOSPHATIDYLETHANOLAMINE,1,2-DIDEOYL
    • DIOLEOYL PHOSPHATIDYL ETHANOLAMINE
    • Dioleoyl phosphoethanolamine
    • L-A-phosphatidylethanolamine dioleoyl
    • (9Z)-9-Octadecenoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
    • 1,2-Di(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
    • L-β,γ-Dioleoyl-α-cephalin
    • 2-Aminoethyl (R)-2,3-Bis(oleoyloxy)propyl Hydrogen Phosphate
    • 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
    • 110635
    • 18:1(9Z))
    • PE(18:1(9Z)
    • 3-sn-Phosphatidylethanolamine, 1,2-dideoyl
    • Dioleoyl phosphatidylethanolamine
    • PE(18:1(9Z)/18:1(9Z))
    • 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine; DOPE; PE(18:1(9Z)/18:1(9Z)); 110635
    • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
    • L-alpha-Phosphatidylethanolamine, Dioleoyl
    • DOPEA
    • Dioleoylphosphatidylethanolamine
    • PE 36:2
    • 1,2-dioleoyl phosphatidylethanolamine
    • LipofectACE
    • 1,2-Dioleoylphosphatidylethanolamine
    • DL-DOPE
    • Dioleoyl (glycerophospho)ethanolamine
    • 1,2-Dioleoyl phosphatidyl ethanolamin
    • 1,2-di-Olein 2-aminoethyl hydrogen phosphate
    • Epitope ID:136781
    • (Z)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
    • Ethanol, 2-ami
    • AS-74734
    • DOPE, l-
    • 1,2-dioleoyl-sn-glycerophosphoethanolamine
    • 9-Octadecenoic acid (Z)-, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, (R)-
    • (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-octadec-9-enoyloxy]propyl (9Z)-octadec-9-enoate
    • JNP6V6AI0U
    • DTXSID601029609
    • LMGP02010052
    • PE(18:1/18:1)
    • GPEtn(18:1/18:1)
    • (Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
    • DOPEDOPE
    • GPEtn(18:1w9/18:1w9)
    • AKOS024418762
    • [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
    • DOPE, R-
    • Olein, 1,2-di-, 2-aminoethyl hydrogen phosphate, L-
    • (2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate
    • CHEBI:84839
    • 9-Octadecenoic acid (9Z)-,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester
    • Q21079469
    • GPEtn(18:1n9/18:1n9)
    • (2R)-3-{[(R)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-{[(9Z)-octadec-9-enoyl]oxy}propyl (9Z)-octadec-9-enoate
    • BP-25709
    • 1,2-di-[(9Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
    • Phophatidylethanolamine(18:1n9/18:1n9)
    • Ethanol, 2-amino-, dihydrogen phosphate (ester), monoester with 1,2-diolein, L-
    • D4251
    • (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldioleate
    • HY-112005
    • UNII-JNP6V6AI0U
    • Phophatidylethanolamine(18:1w9/18:1w9)
    • H11535
    • 1,2-Dioleoyl-sn-gl
    • CS-0042337
    • 4004-05-1
    • SCHEMBL25038
    • (2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
    • 1,2-dioleoyl-rac-glycero-3-phosphoethanolamine
    • HY-112005A
    • DOPE (Excipient)
    • DA-52664
    • 9-Octadecenoic acid (9Z)-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester; 9-Octadecenoic acid (9Z)-, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester (9CI); 9-Octadecenoic acid (Z)-, 1-[[[(2-
    • CS-1096705
    • MDL: MFCD16621009
    • Inchi: 1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-
    • Chiave InChI: MWRBNPKJOOWZPW-CLFAGFIQSA-N
    • Sorrisi: P(=O)(O[H])(OC([H])([H])C([H])([H])N([H])[H])OC([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Proprietà calcolate

  • Massa esatta: 743.54700
  • Massa monoisotopica: 743.54650544g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 41
  • Complessità: 897
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 134
  • XLogP3: 10.6

Proprietà sperimentali

  • Colore/forma: Solid
  • Punto di fusione: 200°C(lit.)
  • Punto di ebollizione: 759.2±70.0 °C at 760 mmHg
  • Punto di infiammabilità: 413.0±35.7 °C
  • PSA: 144.19000
  • LogP: 12.30900
  • Colore/forma: 10 mg/mL (850725C-25mg)
    25 mg/mL (850725C-1g)
    25 mg/mL (850725C-200mg)
    25 mg/mL (850725C-500mg)
  • Pressione di vapore: 0.0±5.5 mmHg at 25°C

DOPE Informazioni sulla sicurezza

  • Parola segnale:Danger
  • Dichiarazione di pericolo: H302-H315-H319-H331-H336-H351-H361d-H372
  • Dichiarazione di avvertimento: P261-P281-P305+P351+P338-P311
  • Numero di trasporto dei materiali pericolosi:UN 1888
  • WGK Germania:3
  • Codice categoria di pericolo: R22;R38;R40;R48/20/22
  • Istruzioni di sicurezza: 36/37
  • CODICI DEL MARCHIO F FLUKA:8-10-23
  • Identificazione dei materiali pericolosi: Xn
  • Classe di pericolo:6.1
  • Condizioni di conservazione:−20°C
  • PackingGroup:
  • Frasi di rischio:R22; R38; R40; R48/20/22

DOPE Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

DOPE Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BAI LING WEI Technology Co., Ltd.
592416-250MG
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 98%
4004-05-1 98%
250MG
¥ 1188 2022-04-26
Key Organics Ltd
AS-74734-50MG
(2R)-1-[(2-azaniumylethyl phosphonato)oxy]-3-[(9Z)-octadec-9-enoyloxy]propan-2-yl (9Z)-octadec-9-enoate
4004-05-1 >97%
50mg
£126.25 2025-02-08
TRC
D482210-500mg
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE)
4004-05-1
500mg
$988.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L24910-250mg
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE)
4004-05-1
250mg
¥1398.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L24910-50mg
1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine (DOPE)
4004-05-1
50mg
¥368.0 2021-09-09
Chemenu
CM133273-1g
(2R)-3-(((2-aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
4004-05-1 97%
1g
$*** 2023-05-30
Ambeed
A593796-250mg
(Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
4004-05-1 98%
250mg
$102.0 2025-02-19
Ambeed
A593796-1g
(Z)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
4004-05-1 98%
1g
$407.0 2025-02-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155634-250MG
DOPE
4004-05-1 ≥98.0%
250mg
¥921.90 2023-09-03
S e l l e c k ZHONG GUO
S0865-25mg
DOPE
4004-05-1
25mg
RMB2432.43 2021-06-18

DOPE Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4004-05-1)DOPE
A912198
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):366.0/1328.0